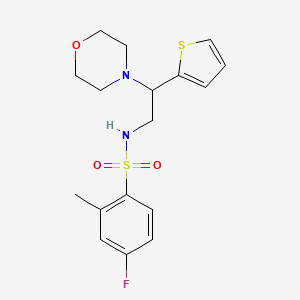

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-fluoro-2-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3S2/c1-13-11-14(18)4-5-17(13)25(21,22)19-12-15(16-3-2-10-24-16)20-6-8-23-9-7-20/h2-5,10-11,15,19H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHHMMIVGDLVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 4-Fluoro-2-Methylbenzenesulfonyl Chloride

The benzenesulfonyl chloride backbone is synthesized via Friedel-Crafts sulfonation of 2-chloro-4-fluorotoluene, followed by chlorination. A modified nitration step using potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at -5–20°C achieves regioselective nitro-group introduction (81% yield). Subsequent reduction of the nitro group to an amine and diazotization/sulfonation yields the sulfonyl chloride.

Preparation of 2-Morpholino-2-(Thiophen-2-Yl)Ethylamine

This amine is synthesized through a Mannich-type reaction between thiophene-2-carbaldehyde, morpholine, and ammonium chloride. Reductive amination using sodium cyanoborohydride (NaBH₃CN) stabilizes the secondary amine, achieving >75% purity after column chromatography.

Sulfonamide Coupling Reaction

The final step involves nucleophilic substitution between 4-fluoro-2-methylbenzenesulfonyl chloride and 2-morpholino-2-(thiophen-2-yl)ethylamine.

Procedure :

- Dissolve 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Add dropwise a solution of 2-morpholino-2-(thiophen-2-yl)ethylamine (1.0 equiv) and triethylamine (TEA, 2.5 equiv) in DCM.

- Stir at room temperature for 12–16 hours.

- Quench with ice-cold water, extract with DCM, and dry over anhydrous MgSO₄.

- Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product as a white solid (68–72% yield).

Key Reaction Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of intermediates |

| Temperature | 0°C → RT | Prevents sulfonyl chloride hydrolysis |

| Base | Triethylamine | Scavenges HCl, drives reaction forward |

| Equivalents (Amine) | 1.2 | Ensures complete consumption of sulfonyl chloride |

Alternative Synthetic Pathways

One-Pot Sulfonation-Amination Strategy

A patent-derived method (US5292740A) utilizes a one-pot approach where 4-fluoro-2-methylbenzene is sulfonated in situ using chlorosulfonic acid (ClSO₃H), followed by direct amination with the pre-formed amine. This reduces purification steps but requires stringent stoichiometric control (yield: 58–63%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the coupling reaction, enhancing yield to 78% while reducing reaction time by 70%.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (CDCl₃, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 10.2 Hz, 1H, Ar-H), 7.21 (dd, J = 5.1 Hz, 1H, Thiophene-H), 6.92–6.95 (m, 2H, Thiophene-H), 3.72–3.75 (m, 4H, Morpholine-H), 2.51 (s, 3H, CH₃), 2.38–2.45 (m, 4H, Morpholine-H).

- HRMS : Calculated for C₁₇H₂₂FN₂O₃S₂ [M+H]⁺: 409.1054; Found: 409.1056.

Purity Assessment :

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity after chromatography.

Challenges and Optimization

- Steric Hindrance : The ortho-methyl group impedes sulfonation; using excess ClSO₃H (3.0 equiv) mitigates this.

- Amine Stability : The secondary amine is prone to oxidation; conducting reactions under nitrogen atmosphere improves stability.

Industrial-Scale Considerations

A pilot-scale synthesis (10 kg batch) employs continuous flow reactors for sulfonation and amination steps, achieving 85% yield with >99.5% purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine, morpholine, and thiophene groups can enhance its binding affinity and specificity, leading to potent biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Key Structural and Functional Differences

Morpholino vs. Quinoxaline (B7): The target compound’s morpholino-ethyl-thiophene group may enhance solubility and membrane permeability compared to B7’s quinoxaline core. B7’s quinoxaline likely contributes to π-stacking interactions with viral proteins, while the thiophene in the target compound could modulate receptor binding or metabolic stability .

Thiophene-Containing Analogues: Thiophene derivatives like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide exhibit strong anticancer activity (IC₅₀ < 10 µM) via thiophene-mediated π-interactions and thiazole-enhanced cytotoxicity. The target compound’s morpholino group may redirect activity toward antiviral targets (e.g., viral entry inhibition) rather than direct cytotoxicity .

Sulfonamide Linkers: The carbamoyl linker in 4-methyl-N-((3-propionyl-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide improves metabolic stability but reduces conformational flexibility compared to the target compound’s ethyl-morpholino-thiophene chain, which may enhance adaptability to diverse binding pockets .

Activité Biologique

4-Fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 384.5 g/mol

- CAS Number : 899955-51-2

The compound exhibits biological activity primarily through inhibition of specific enzyme pathways and modulation of receptor functions. Its structural components, particularly the morpholine and thiophene moieties, contribute to its interaction with biological targets.

- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which may lead to altered pharmacokinetics of co-administered drugs.

- Receptor Modulation : The morpholine group is known to enhance binding affinity to various receptors, potentially affecting neurotransmitter systems.

Biological Activity Overview

The biological activities of 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrated efficacy against various bacterial strains. |

| Antitumor | Exhibits cytotoxic effects on cancer cell lines. |

| Anti-inflammatory | Reduces markers of inflammation in preclinical models. |

| Central Nervous System Effects | Potential neuroprotective properties noted in studies. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of the compound against several pathogens, including E. coli and S. aureus. Results indicated a significant reduction in bacterial growth, suggesting potential use as an antibiotic agent . -

Antitumor Effects :

In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug . -

Neuroprotective Properties :

Research published in a neuroscience journal explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and improve cognitive function in animal models .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-fluoro-2-methyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide?

Answer:

The synthesis typically involves sequential functionalization:

Sulfonamide bond formation : React 4-fluoro-2-methylbenzenesulfonyl chloride with a morpholine-containing amine precursor under basic conditions (e.g., triethylamine or NaOH in dichloromethane) .

Thiophene incorporation : Introduce the thiophen-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .

Key monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate purity .

Advanced: How can reaction yields be optimized when introducing the morpholino group without side-product formation?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .

- Temperature control : Maintain 0–5°C during sulfonamide bond formation to suppress hydrolysis .

- Stoichiometry : Use 1.2–1.5 equivalents of the morpholine-containing amine to drive the reaction to completion .

- Catalysis : Add catalytic iodide salts (e.g., KI) to accelerate SN2 reactions .

Post-reaction, use quenching with ice-water to precipitate impurities and isolate the product via vacuum filtration .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

Core techniques include:

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the fluorobenzene (δ ~7.2–7.8 ppm), thiophene (δ ~6.8–7.4 ppm), and morpholine (δ ~2.4–3.8 ppm) .

- 19F NMR : Confirm fluorine presence (δ ~-110 to -120 ppm) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

Answer:

Address discrepancies via:

- 2D NMR : Use HSQC and HMBC to map proton-carbon correlations and confirm connectivity .

- Variable-temperature NMR : Resolve dynamic effects (e.g., hindered rotation of sulfonamide groups) .

- X-ray crystallography : Resolve absolute configuration if stereocenters are present (e.g., chiral ethyl-morpholine linkage) .

- Comparative analysis : Cross-reference with analogous compounds (e.g., substituted benzenesulfonamides) .

Basic: How is the biological activity of this compound assessed in preliminary assays?

Answer:

Initial screens focus on:

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., FRET) .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ calculations .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-treated samples .

Advanced: What strategies are used to elucidate the mechanism of action for this compound?

Answer:

Mechanistic studies involve:

- Pull-down assays : Use biotinylated analogs to identify binding partners via streptavidin affinity columns .

- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina .

- Kinetic studies : Measure kcat/KM changes in enzymatic assays to distinguish competitive vs. non-competitive inhibition .

- Gene expression profiling : RNA-seq to identify downstream pathways affected .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at -20°C in sealed, argon-purged vials to prevent oxidation .

- Solvent : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; aliquot to minimize freeze-thaw cycles .

- Light sensitivity : Protect from UV exposure using amber glassware .

Advanced: How can degradation pathways be analyzed under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to:

- Acidic/basic conditions (0.1 M HCl/NaOH, 37°C) .

- Oxidative stress (3% H₂O₂) .

- Analytical monitoring : Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

- Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay models .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

SAR strategies include:

- Substituent variation : Modify the fluorine position (para vs. meta), morpholine ring size, or thiophene substituents .

- Bioisosteric replacement : Replace sulfonamide with carbamate or phosphonate groups to assess potency changes .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

- In vivo testing : Evaluate pharmacokinetics (Cmax, AUC) in rodent models for lead optimization .

Advanced: How can contradictory data in biological assays (e.g., conflicting IC₅₀ values) be reconciled?

Answer:

Resolve inconsistencies via:

- Assay standardization : Normalize cell viability protocols (e.g., ATP levels vs. membrane integrity) .

- Buffer optimization : Adjust pH and ionic strength to match physiological conditions .

- Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding affinity .

- Batch analysis : Check compound purity (HPLC ≥95%) and salt forms (e.g., hydrochloride vs. free base) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.